Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate
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Overview
Description
Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline precursor. One common method includes the reaction of 4,8-dichloroquinoline with methoxy and carboxylate groups under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by esterification with methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Amine derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
Chemistry: Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 4,7-dichloroquinoline-6-carboxylate
- Methyl 4,8-dichloroquinoline-6-carboxylate
Uniqueness: Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate stands out due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H9Cl2NO3 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-11-7(12(16)18-2)5-6-8(13)3-4-15-10(6)9(11)14/h3-5H,1-2H3 |
InChI Key |
BEDZNPSIIKCSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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